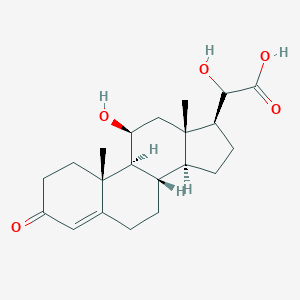
Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- is a steroidal compound that plays a significant role in various biochemical processes. It is a metabolite of corticosterone and is typically elevated in the liver. This compound is involved in the regulation of energy homeostasis and immune responses through its interaction with specific receptors and enzymes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- involves the conversion of corticosterone through a series of oxidation and reduction reactions. The in vivo conversion of corticosterone to this compound proceeds via the aldehyde intermediate 11b-hydroxy-3,20-dioxopregn-4-en-21-al. Cytochrome P450 3A4 (CYP3A4) is known to convert corticosterone to this intermediate .
Industrial Production Methods:
生物活性
Pregn-4-en-21-oic acid, 11,20-dihydroxy-3-oxo-, (11b)-, also known as 11β,20-dihydroxy-3-oxopregn-4-en-21-oic acid, is a steroidal compound that has garnered attention for its significant biological activities. This compound serves as a metabolite of corticosterone and plays crucial roles in various physiological processes, including energy homeostasis and immune response regulation.
| Property | Value |
|---|---|
| Molecular Formula | C21H30O5 |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 75879-79-7 |
| IUPAC Name | 2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |
Pregn-4-en-21-oic acid acts primarily through its interaction with specific receptors and enzymes in the body. It is known to modulate glucocorticoid receptor activity and can influence metabolic pathways related to lipid metabolism and inflammation. The compound's synthesis involves the conversion of corticosterone via cytochrome P450 enzymes (specifically CYP3A4), leading to its biological functionality in the liver and other tissues .
Biological Activities
- Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines. Studies indicate that it can inhibit the activation of NF-kB pathways, which are critical in inflammatory responses .
- Metabolic Regulation : Pregn-4-en-21-oic acid plays a role in energy homeostasis. It influences glucose metabolism and lipid profiles by acting on liver cells to regulate insulin sensitivity and fat storage .
- Immunomodulation : This compound has demonstrated immunomodulatory properties by affecting T-cell activation and proliferation. It can enhance or suppress immune responses depending on the physiological context .
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of Pregn-4-en-21-oic acid on macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in the production of TNF-alpha and IL-6 cytokines when treated with the compound at varying concentrations. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Metabolic Effects
In an animal model of obesity-induced insulin resistance, administration of Pregn-4-en-21-oic acid led to improved insulin sensitivity and reduced hepatic steatosis. The study highlighted its role in modulating lipid metabolism and suggested potential therapeutic applications for metabolic disorders .
科学的研究の応用
The structure of DHOPA features a steroid backbone with hydroxyl groups at the 11 and 20 positions. The presence of these functional groups contributes to its biological activity and interaction with various receptors.
Biochemical Pathways
DHOPA plays a crucial role in several metabolic pathways:
- Corticosterone Metabolism : It is produced from corticosterone through enzymatic conversion involving cytochrome P450 enzymes, specifically CYP3A4. This enzyme facilitates the conversion of corticosterone to DHOPA via an aldehyde intermediate .
- Energy Homeostasis : DHOPA has been implicated in the regulation of energy balance and metabolism. Studies have shown that its levels can be significantly elevated in response to peroxisome proliferator-activated receptor alpha (PPARα) agonists, indicating its role in lipid metabolism and energy expenditure .
Potential Therapeutic Uses
Research indicates that DHOPA may have therapeutic potential in various conditions:
- Metabolic Disorders : Given its role in lipid metabolism, DHOPA could be explored as a biomarker or therapeutic target for conditions like obesity and diabetes .
- Immune Response Modulation : The compound's involvement in immune regulation suggests potential applications in autoimmune diseases or conditions characterized by chronic inflammation .
Biomarker Development
DHOPA has been identified as a biomarker for assessing PPARα activation. Its elevated levels can indicate metabolic changes due to pharmacological interventions or dietary modifications . This application is particularly relevant for drug development and personalized medicine.
Case Study 1: PPARα Agonist Treatment
A study conducted on animal models treated with PPARα agonists demonstrated a significant increase (up to 50 times) in DHOPA levels compared to control groups. This finding supports the hypothesis that DHOPA can serve as a reliable biomarker for monitoring metabolic responses to pharmacological agents targeting PPARα .
Case Study 2: Corticosteroid Metabolism in Liver Disease
Research has shown that DHOPA levels are markedly elevated in liver disease models. The correlation between increased DHOPA and liver dysfunction highlights its potential utility as a diagnostic marker for hepatic conditions .
特性
CAS番号 |
75879-79-7 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,18?,20-,21-/m0/s1 |
InChIキー |
NCZRCNAAHNGILW-WVQAOHMYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |
同義語 |
11β,20-Dihydroxy-3-oxopregn-4-en-21-oic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















